1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Indole derivatives are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Indole derivatives can be synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have been designed and synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, C17H14N3O2Cl, are as follows: yield (89%), melting point (211–213°C), and various spectral data .Scientific Research Applications
Chemical Synthesis and Antibacterial Activity
A notable application of compounds structurally related to 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves their synthesis for antibacterial purposes. For instance, pyrrolopyridine analogs of nalidixic acid were synthesized, including derivatives of pyrrolo[2,3-b]pyridine-carboxylic acids. Among these, certain compounds demonstrated antibacterial activity in vitro, suggesting potential applications in developing new antibacterial agents (Toja et al., 1986).
Antiviral Research
Further applications can be seen in antiviral research, where substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives were synthesized. Although these compounds were generally inactive against viruses like BVDV, HCV, and influenza A/Aichi/2/69 (H3N2), certain derivatives showed effectiveness against influenza virus replication in cell cultures and in vivo models, indicating a potential for developing new antiviral drugs (Ivashchenko et al., 2014).
Organic Synthesis Techniques
The research also extends into the realm of organic synthesis techniques. An expedient phosphine-catalyzed [4 + 2] annulation process was developed to synthesize highly functionalized tetrahydropyridines. This method features ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, which undergoes annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This showcases an innovative approach to creating complex organic molecules with high yield and regioselectivity (Zhu et al., 2003).
Catalysis and Material Science
In material science, carbon-supported polyindole-5-carboxylic acid covalently bonded with pyridine-2,4-diamine copper complex has been studied as a non-precious oxygen reduction catalyst. The electrochemical analysis demonstrates that this composite material serves as a good catalyst with excellent stability, offering insights into non-precious metal catalysts for energy conversion applications (Yu et al., 2014).
Mechanism of Action
While the exact mechanism of action for your specific compound is not available, related compounds such as N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have shown to inhibit tubulin polymerization . This inhibition leads to cell apoptosis in a dose-dependent manner, arrests the cells in the G2/M phase, and inhibits polymerization of tubulin .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-2-3-14-13(6-10)11(8-17-14)4-5-18-9-12(16(20)21)7-15(18)19/h2-3,6,8,12,17H,4-5,7,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXUSNBLYPRWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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